Asp-Val

Protease Specificity Enzyme Kinetics Peptide Mapping

Protease substrate inconsistency can derail MS-based peptide mapping and integrin-binding assays. Asp-Val (CAS 13433-04-0) solves this by providing a dipeptide bond that resists premature hydrolysis. - Glutamyl endopeptidase cleaves the Asp-Val bond at only ~5.6%, whereas the analogous Glu-Val bond is completely hydrolyzed - enabling controlled fragment generation. - The LDV tripeptide (Leu-Asp-Val) actively blocks VLA-4/fibronectin adhesion, while the LEV variant shows no activity - ensuring reliable functional epitope mapping. - Arg9-Gly-Asp-Val probes exhibit sub-micromolar IC50 for platelet integrin αIIbβ3, allowing precise dissection of fibrinogen binding determinants. - Asp-Val serves as a specific scissile site in FRET substrates for aspartic acid-specific protease detection, minimizing off-target interference. Supplied as a lyophilized powder with documented purity; stable at ambient shipping conditions. Standard analytical documentation (HPLC, MS) provided with every batch.

Molecular Formula C9H16N2O5
Molecular Weight 232.23 g/mol
CAS No. 13433-04-0
Cat. No. B081843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsp-Val
CAS13433-04-0
Molecular FormulaC9H16N2O5
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C9H16N2O5/c1-4(2)7(9(15)16)11-8(14)5(10)3-6(12)13/h4-5,7H,3,10H2,1-2H3,(H,11,14)(H,12,13)(H,15,16)/t5-,7-/m0/s1
InChIKeyCPMKYMGGYUFOHS-FSPLSTOPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Asp-Val (CAS 13433-04-0) Dipeptide: Essential Properties and Baseline Characterization for Research Procurement


Asp-Val (CAS 13433-04-0), also known as L-α-aspartyl-L-valine, is a dipeptide formed by a peptide bond between the α-carboxyl group of L-aspartic acid and the α-amino group of L-valine [1]. It is a naturally occurring metabolite that can be isolated from the enzymatic hydrolysis of food proteins [2]. With a molecular formula of C9H16N2O5 and a molecular weight of 232.23 g/mol, this compound is primarily used as a model dipeptide in fundamental biochemical research, including investigations into peptide bond formation, stability, and enzymatic specificity .

The Perils of Asp-Val Substitution: Why In-Class Compounds Fail in Sensitive Assays and Synthesis


Unlike structurally similar dipeptides, the specific Asp-Val sequence is defined by a unique interplay between a negatively charged aspartic acid residue and a hydrophobic valine residue . This specific charge-hydrophobicity relationship dictates its behavior in enzyme active sites and its conformation in solution, meaning that a substitution with a seemingly similar dipeptide like Asp-Leu or Glu-Val can lead to dramatically different outcomes in research applications [1]. For instance, while a protease may exhibit a measurable rate of hydrolysis for an Asp-Val bond, a simple substitution to Glu-Val can result in complete or near-complete cleavage, as demonstrated by glutamyl endopeptidase activity, thereby invalidating experimental models relying on controlled or partial hydrolysis [2]. The evidence presented below quantifies these critical differences.

Asp-Val Quantitative Evidence Guide: Head-to-Head Comparisons Against Key Analogs


Enzymatic Hydrolysis Rate: Asp-Val vs. Glu-Val Bond in a Pentapeptide

The enzymatic susceptibility of the Asp-Val bond is markedly different from that of a closely related Glu-Val bond. Under the same experimental conditions with glutamyl endopeptidase (EC 3.4.21.19), the Asp-Val bond in the pentapeptide Arg-Lys-Asp-Val-Tyr was only 5.6% hydrolyzed, whereas the Glu-Val bond in the analogous peptide Arg-Lys-Glu-Val-Tyr was completely split after 30 minutes [1]. This demonstrates that Asp-Val is a significantly poorer substrate for this enzyme compared to its Glu-Val counterpart.

Protease Specificity Enzyme Kinetics Peptide Mapping

Platelet Aggregation Inhibition: Potency of Peptides Containing the Gly-Asp-Val Motif

The sequence context of the Asp-Val motif is a critical determinant of biological activity. A study on platelet aggregation inhibition shows that the peptide Arg9-Gly-Asp-Val has an IC50 of 0.4-0.8 µM, and the longer Arg13-Gly-Asp-Val has an even lower IC50 of 0.2-0.3 µM [1]. In stark contrast, the peptide Arg5-Gly-Asp-Val-Arg4 exhibited a dramatically higher IC50 of 200 µM [1]. This difference of nearly three orders of magnitude highlights that the activity is not merely due to the presence of the 'Asp-Val' dipeptide unit, but its precise positioning and flanking residues.

Integrin Binding Platelet Aggregation Antithrombotic Research

Cell Adhesion Activity: A Specific Requirement for the Leu-Asp-Val Tripeptide

In the context of fibronectin-mediated cell adhesion, the specific identity of the acidic residue in the LDV (Leu-Asp-Val) motif is non-negotiable for biological function. The tripeptide Leu-Asp-Val has been shown to block cell spreading on fibronectin, whereas the closely related analog Leu-Glu-Val, differing only by a single methylene group in its side chain, is completely inactive in the same assay [1]. This establishes a strict structural requirement for the aspartic acid residue over glutamic acid for this biological activity.

Cell Adhesion Fibronectin Integrin VLA-4

Caspase-3 Inhibition: Quantitative Comparison of DEVD vs. DVAD Substrates

While direct data for the Asp-Val dipeptide is not available, an important class-level inference can be drawn from caspase-3 substrates. The canonical caspase-3 recognition sequence is DEVD (Asp-Glu-Val-Asp). Substrate specificity is highly dependent on the exact sequence, with the P4 aspartic acid being a key determinant [1]. The related tetrapeptide acetyl-Asp-Val-Ala-Asp (Ac-DVAD) has been co-crystallized with caspase-3 (apopain), demonstrating a distinct binding mode compared to DEVD-based inhibitors [2]. This shows that substituting the P2-P3 residues from 'Glu-Val' to 'Val-Ala' results in a different inhibitor, underscoring the sequence-specific nature of protease recognition.

Apoptosis Caspase Assay Enzyme Inhibition

Recommended Application Scenarios for Asp-Val Based on Quantitative Evidence


Controlled Proteolysis in Peptide Mapping and Enzyme Specificity Studies

Use Asp-Val containing peptides when a partial or controlled cleavage by glutamyl endopeptidases is required. As demonstrated, the Asp-Val bond is cleaved at a rate of only ~5.6%, whereas the analogous Glu-Val bond is completely hydrolyzed [1]. This property is invaluable for generating specific peptide fragments for mass spectrometry analysis without destroying the target peptide.

Defining Functional Epitopes in Integrin-Mediated Cell Adhesion Assays

Employ the Leu-Asp-Val (LDV) tripeptide for studies investigating the VLA-4 integrin binding site on fibronectin. Evidence shows that this specific sequence is active in blocking cell adhesion, while the related Leu-Glu-Val (LEV) peptide is not [1]. Using the correct Asp-Val-containing sequence is essential for obtaining a positive biological readout and accurately mapping functional epitopes.

Investigating Structure-Activity Relationships (SAR) of Antithrombotic Peptides

Utilize peptides with the Gly-Asp-Val motif, such as Arg9-Gly-Asp-Val, as high-affinity probes for the platelet integrin αIIbβ3. Quantitative data shows that these sequences can exhibit sub-micromolar IC50 values, making them potent tools for studying fibrinogen binding and platelet aggregation [1]. This allows for the precise dissection of the minimal sequence requirements for therapeutic effect.

Development of Specific Fluorescent Probes for Asp-Specific Proteases

The Asp-Val bond serves as a specific cleavage site in FRET-based substrates designed for detecting the activity of certain aspartic acid-specific proteases [1]. This specificity, as opposed to the more readily cleaved Glu-Val bond, allows for the creation of more selective and reliable assay tools for enzyme activity monitoring in complex biological samples.

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